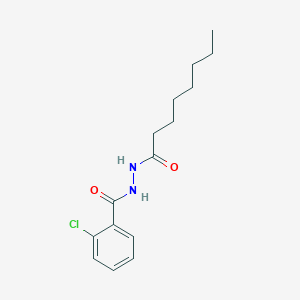
6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
Quinoline derivatives, including 6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, are significant in the field of medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential applications in treating various diseases, though the specific compound has not been directly mentioned in the literature available from the search. However, insights into similar compounds can provide valuable context for understanding its chemical behavior and potential applications.
Synthesis Analysis
Quinoline derivatives are typically synthesized through various methods, including the Friedlander synthesis, which involves the condensation of amines with carbonyl compounds. For instance, the synthesis of related quinoline and pyridine derivatives has been demonstrated through reactions involving amino pyrimidines and dimethylaminomethylentetralone, showcasing the versatility and regioselectivity in constructing quinoline scaffolds (Quiroga et al., 2001).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms in the quinoline and pyridine rings, contributing to their chemical reactivity and interaction with biological targets. The crystal structures of similar compounds reveal interactions like hydrogen bonding and π-π stacking, which are crucial for their biological activities (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclocondensation, which is often used to introduce functional groups that modulate their biological activity. For example, reactions of aminopyrimidines with dimethylaminomethylenetetralone have been used for the regiospecific synthesis of benzo[h]pyrimido[4,5-b]quinolines, highlighting the chemical versatility of quinoline compounds (Quiroga et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. For instance, polymorphic forms of a related compound demonstrated significant differences in their crystal packing and interaction energies, which can affect their physical stability and solubility (Shishkina et al., 2018).
Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition for Cancer Therapy
A novel series of 3-quinoline carboxamides, closely related to the chemical structure of 6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including molecules like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, have shown potent inhibition of ATM with good oral bioavailability, suggesting their potential as therapeutic agents for cancer treatment through ATM inhibition mechanism S. Degorce et al., 2016.
Anion Recognition and Sensing
Dicationic derivatives of pyridine-2,6-dicarboxamide, structurally similar to 6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, have demonstrated strong binding to anions in solution, with pronounced selectivity for chloride ions. This binding capability is attributed to the rigid structure of the receptors and the high acidity of NH and CH groups, pointing to the potential of these compounds in anion sensing applications A. Dorazco‐González et al., 2010.
Antibacterial Activity
Research into the antibacterial activity and DNA-gyrase inhibition of 1-substituted 7-[3-[(ethylamino)methyl]-1- pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has revealed a quantitative structure-activity relationship (QSAR) highlighting the dependency of antibacterial potency on the structure of the N1 substituent. This study offers insights into designing quinoline-based compounds with enhanced antibacterial properties J. Domagala et al., 1988.
Fluorescent Anion Sensing
Dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide have shown efficiency in the fluorescent sensing of anions, including halide, acetate, pyrophosphate, and nucleotide anions in water. The high acidity of amides and the preorganized rigid structure of these receptors contribute to their binding efficiency, suggesting their use in developing new fluorescent anion sensors A. Dorazco‐González et al., 2014.
Cytotoxic Activity for Cancer Treatment
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with structural similarities to 6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, have shown potent cytotoxic activity against various cancer cell lines. These compounds' efficacy underscores the potential of quinoline derivatives in developing new anticancer therapies L. Deady et al., 2003.
Eigenschaften
IUPAC Name |
6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10-2-3-14-12(8-10)13(16(17)20)9-15(19-14)11-4-6-18-7-5-11/h2-9H,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAZKHUKTQCRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



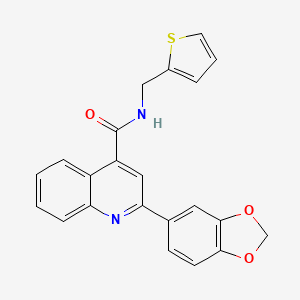
![N-({5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4557904.png)
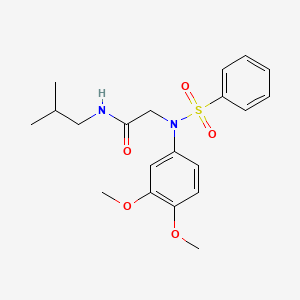

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)
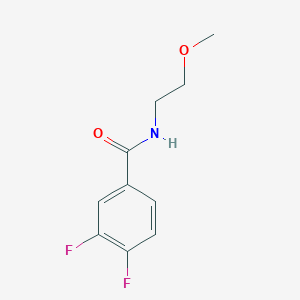
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4557928.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)
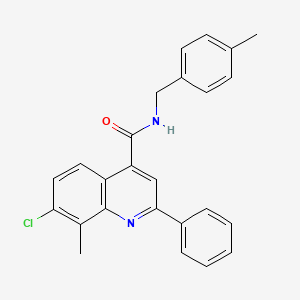
![4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)
